5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine

Stille coupling Suzuki coupling donor–acceptor monomer

5,7-Bis(5-bromo-3-dodecylthiophen-2-yl)thieno[3,4-b]pyrazine (CAS 918298‑60‑9) is a thieno[3,4‑b]pyrazine‑based monomer functionalised with two 3‑dodecylthiophene donor units, each terminated by a bromine atom for transition‑metal‑catalysed cross‑coupling [REFS‑1]. The compound crystallises as a purple solid with a melting point of 81.3–81.9 °C and a molecular weight of 794.85 Da (C₃₈H₅₄Br₂N₂S₃) [REFS‑1].

Molecular Formula C38H54Br2N2S3
Molecular Weight 794.9 g/mol
CAS No. 918298-60-9
Cat. No. B12604970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine
CAS918298-60-9
Molecular FormulaC38H54Br2N2S3
Molecular Weight794.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=C(SC(=C1)Br)C2=C3C(=C(S2)C4=C(C=C(S4)Br)CCCCCCCCCCCC)N=CC=N3
InChIInChI=1S/C38H54Br2N2S3/c1-3-5-7-9-11-13-15-17-19-21-23-29-27-31(39)43-35(29)37-33-34(42-26-25-41-33)38(45-37)36-30(28-32(40)44-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3
InChIKeyHKGGEAMBHSHZJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Bis(5-bromo-3-dodecylthiophen-2-yl)thieno[3,4-b]pyrazine – A D–A Copolymer Monomer for Organic Electronics


5,7-Bis(5-bromo-3-dodecylthiophen-2-yl)thieno[3,4-b]pyrazine (CAS 918298‑60‑9) is a thieno[3,4‑b]pyrazine‑based monomer functionalised with two 3‑dodecylthiophene donor units, each terminated by a bromine atom for transition‑metal‑catalysed cross‑coupling [REFS‑1]. The compound crystallises as a purple solid with a melting point of 81.3–81.9 °C and a molecular weight of 794.85 Da (C₃₈H₅₄Br₂N₂S₃) [REFS‑1]. Its D–A architecture imparts strong intramolecular charge transfer, making it a versatile building block for low‑band‑gap conjugated polymers that absorb into the near‑infrared [REFS‑1][REFS‑2].

Why Generic Substitution Fails for 5,7‑Bis(5‑bromo‑3‑dodecylthiophen‑2‑yl)thieno[3,4‑b]pyrazine


Thieno[3,4‑b]pyrazine monomers are not interchangeable because the position and length of their alkyl chains, as well as the placement of halogens, dictate solubility, crystallinity, and the electronic structure of the final polymer [REFS‑1]. The target monomer bears two bromine atoms specifically on the thiophene donors, enabling Stille or Suzuki polycondensation, whereas its non‑brominated analogue is inert to such couplings [REFS‑1]. Replacing the dodecyl‑thiophene arms with shorter or branched alkyls shifts the polymer’s optical band gap, HOMO level, and charge‑carrier mobility, which are important for device performance.

Quantitative Differentiation Evidence for 5,7‑Bis(5‑bromo‑3‑dodecylthiophen‑2‑yl)thieno[3,4‑b]pyrazine


Bromine‑Enabled Cross‑Coupling Capability vs. the Non‑Brominated Precursor

The target monomer contains two aryl‑bromine bonds that allow direct use in Pd‑catalysed Stille or Suzuki polycondensations, whereas its synthetic precursor, 5,7‑bis(3‑dodecylthiophen‑2‑yl)thieno[3,4‑b]pyrazine (compound 1), lacks such halogens and cannot be polymerised by these methods [REFS‑1]. The homopolymer poly(5,7‑bis(3‑dodecylthiophen‑2‑yl)thieno[3,4‑b]pyrazine) (BTTP) was exclusively obtained from the brominated monomer via Stille coupling with hexamethylditin [REFS‑1].

Stille coupling Suzuki coupling donor–acceptor monomer

Bromination Yield and Final Product Purity Relative to the Precursor

In the seminal Macromolecules study, the target monomer (compound 2) was obtained by N‑bromosuccinimide bromination of compound 1 in 92 % isolated yield after column chromatography, whereas the precursor compound 1 was synthesised via Kumada coupling in only 35 % yield [REFS‑1]. The target monomer displayed a sharp melting point of 81.3–81.9 °C (ΔT = 0.6 °C), indicative of high chemical purity, while the precursor melted at 79.1–79.8 °C [REFS‑1].

synthetic efficiency bromination monomer purity

Optical Band Gap of the Derived Homopolymer (BTTP) vs. Closely Related Thienopyrazine Copolymers

The homopolymer BTTP, directly prepared from the target monomer, exhibits an optical band gap of 1.23 eV (absorption maximum ~810 nm), which is narrower than the band gaps of the alternating copolymers BTTP‑T (1.44 eV), BTTP‑F (1.36 eV), and BTTP‑P (1.57 eV) synthesised in the same study [REFS‑1]. This demonstrates that the target monomer, when homopolymerised, yields the lowest‑band‑gap material within the series, extending absorption well into the near‑infrared.

optical band gap near‑infrared absorption organic photovoltaics

Core Acceptor Unit Comparison: Thieno[3,4‑b]pyrazine vs. 2,1,3‑Benzothiadiazole

The thieno[3,4‑b]pyrazine core in the target monomer is a stronger electron acceptor than 2,1,3‑benzothiadiazole (BT). In a comparative study of indolocarbazole‑acceptor copolymers, the optical band gap of the thienopyrazine‑based polymer (P39IC‑TP12) was 1.79 eV, significantly lower than the 2.09 eV measured for the benzothiadiazole‑based analogue (P28IC‑BT) [REFS‑3]. Although the comparison is between polymers bearing different acceptor units, the trend originates from the stronger electron‑withdrawing nature of the thienopyrazine ring, which also underpins the target monomer’s performance [REFS‑1][REFS‑3].

acceptor strength thienopyrazine benzothiadiazole band gap engineering

Procurement‑Relevant Application Scenarios for 5,7‑Bis(5‑bromo‑3‑dodecylthiophen‑2‑yl)thieno[3,4‑b]pyrazine


Synthesis of Narrow‑Band‑Gap Homopolymers for NIR Photodetectors

The homopolymer BTTP (Eg = 1.23 eV, λmax ≈ 810 nm) absorbs light beyond the silicon band edge, making it suitable for organic NIR photodetectors [REFS‑1]. Researchers purchasing this monomer can directly produce a homopolymer with the lowest band gap in the BTTP family without introducing co‑monomer complexity [REFS‑1].

Donor–Acceptor Copolymer Libraries for Organic Photovoltaics (OPV)

The bromine‑terminated monomer serves as a universal acceptor‑building block for Stille or Suzuki copolymerisation with a variety of donor co‑monomers (e.g., fluorene, phenylene, or thiophene derivatives), enabling systematic tuning of HOMO/LUMO levels and band gaps [REFS‑1]. This combinatorial flexibility supports OPV material optimisation pipelines.

Ambipolar Organic Field‑Effect Transistors (OFETs)

Copolymers derived from the target monomer, such as BTTP‑F, exhibit ambipolar charge transport with hole mobilities up to 1.6 × 10⁻³ cm² V⁻¹ s⁻¹ [REFS‑1]. This performance supports the development of complementary logic circuits where both electron and hole transport are required in a single semiconductor layer.

Benchmarking Acceptor Strength in Low‑Band‑Gap Material Design

Compared with bulkier 2,3‑dialkyl‑substituted thienopyrazine monomers (e.g., TP12), the target monomer’s 5,7‑dodecylthiophene architecture provides a distinct donor–acceptor geometry that can be used to probe structure–property relationships in low‑band‑gap conjugated systems [REFS‑1][REFS‑3].

Quote Request

Request a Quote for 5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.